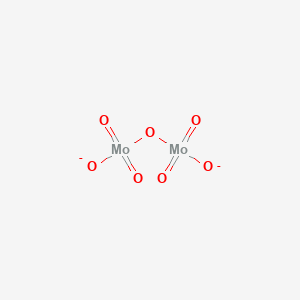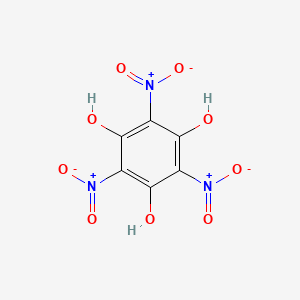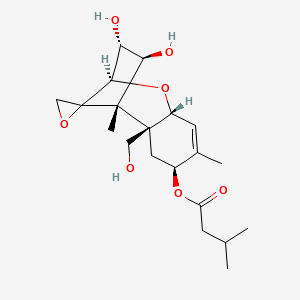
Acide 4-acétamido-3-hydroxy-5-nitrobenzoïque
Vue d'ensemble
Description
4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid (AHNBA) is an organic compound with a wide range of applications in scientific research and experimentation. It is a derivative of benzoic acid and is a key component in many biochemical pathways and processes. AHNBA is also known as 4-aminohydroxy-3-nitrobenzoic acid and is commonly used as a substrate for enzymatic reactions. It has been used in a wide range of studies to investigate the biochemical and physiological effects of various compounds.
Applications De Recherche Scientifique
Pharmacologie
Ce composé a été étudié pour ses applications pharmacologiques potentielles . Cependant, son indication spécifique, sa pharmacodynamique et son mécanisme d’action ne sont pas encore disponibles . Il a été constaté qu'il ciblait la neuraminidase dans le virus de la grippe B (souche B/Lee/1940) et le virus de la grippe A (souche A/Tokyo/3/1967) .
Interactions médicamenteuses
Les interactions du composé avec d'autres médicaments sont actuellement à l'étude . Il est important de noter que l'absence d'interaction ne signifie pas nécessairement qu'il n'existe aucune interaction .
Taxonomie chimique
Ce composé appartient à la classe des composés organiques appelés acide acylaminobenzoïque et dérivés . Ce sont des dérivés d'acides aminobenzoïques où le groupe amine est N-acétylé .
Synthèse organique
Les produits α-bromés dérivés de la bromoacétophénone sont des intermédiaires importants en synthèse organique et trouvent des applications étendues dans la production de produits pharmaceutiques, de pesticides et d'autres produits chimiques .
Enseignement expérimental
Le composé a été utilisé dans l'enseignement expérimental pour explorer les effets du temps de réaction, de la température de réaction et du dosage de l'agent bromant . Cette expérience innovante présente des avantages significatifs en termes de sécurité, de rendement élevé, de rentabilité et de répétabilité .
Développement de médicaments
Le composé a été utilisé dans le développement de modèles prédictifs d'apprentissage automatique avec des ensembles de données structurés . Ces modèles peuvent être utilisés pour améliorer le soutien à la décision et les résultats de la recherche .
Mécanisme D'action
Target of Action
The primary targets of 4-acetamido-3-hydroxy-5-nitrobenzoic acid are Neuraminidase enzymes present in Influenza B virus (strain B/Lee/1940) and Influenza A virus (strain A/Tokyo/3/1967 H2N2) . Neuraminidase enzymes play a crucial role in the life cycle of influenza viruses, facilitating their release from the host cell after replication .
Mode of Action
This inhibition prevents the release of new virus particles from the infected cells, thereby limiting the spread of the infection within the organism .
Biochemical Pathways
Given its target, it likely impacts the life cycle of influenza viruses, specifically the release and spread of the virus within the host organism .
Result of Action
The molecular and cellular effects of 4-acetamido-3-hydroxy-5-nitrobenzoic acid’s action would primarily be the inhibition of the neuraminidase enzyme, leading to a reduction in the spread of the influenza virus within the host organism . This could potentially limit the severity of the infection and aid in the recovery of the host organism.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-acetamido-3-hydroxy-5-nitrobenzoic acid. It is generally recommended to avoid dust formation and ensure adequate ventilation when handling this compound . It should also be prevented from entering drains, other waterways, or soil .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with neuraminidase, an enzyme that catalyzes the removal of terminal sialic acid residues from viral and cellular glycoconjugates This interaction is crucial for understanding the compound’s potential antiviral properties
Cellular Effects
The effects of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with neuraminidase can affect viral replication and infection processes . Moreover, its impact on gene expression and cellular metabolism may lead to changes in cell growth, differentiation, and apoptosis. These effects highlight the compound’s potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with neuraminidase results in the cleavage of terminal sialic acids, facilitating viral budding and release . Additionally, 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid in in vitro or in vivo studies has revealed potential impacts on cellular processes, including changes in cell viability and function.
Dosage Effects in Animal Models
The effects of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, such as antiviral activity and modulation of cellular processes. Higher doses can lead to toxic or adverse effects, including cellular damage and organ toxicity . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound may participate in pathways related to amino acid metabolism, influencing the production and degradation of specific metabolites . These interactions can have significant implications for cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can affect its activity and function . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization in the endoplasmic reticulum or mitochondria can influence its interactions with other biomolecules and its overall efficacy. Understanding the subcellular distribution of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid is vital for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
4-acetamido-3-hydroxy-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O6/c1-4(12)10-8-6(11(16)17)2-5(9(14)15)3-7(8)13/h2-3,13H,1H3,(H,10,12)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDRTCHFBHJIDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1O)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391837 | |
| Record name | 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162252-45-1 | |
| Record name | 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Q & A
Q1: How does 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid interact with its target, the influenza virus neuraminidase protein?
A1: Research suggests that 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid binds to the active site of the influenza virus neuraminidase protein. This binding is thought to occur through interactions with conserved amino acid residues within the active site. [] While this compound demonstrates moderate inhibitory activity, it serves as a rudimentary inhibitor and a starting point for designing more potent benzoic acid-based inhibitors. [] Further research is needed to fully elucidate the specific interactions and their impact on the enzyme's activity.
Q2: What is the structural basis for the design of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid as an influenza virus neuraminidase inhibitor?
A2: The design of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid stems from the analysis of the three-dimensional structure of the neuraminidase-DANA complex (where DANA refers to 2-deoxy-2,3-didehydro-D-N-acetylneuraminic acid). [] Modeling studies of 4-(acetylamino)benzoic acid derivatives within the neuraminidase active site provided insights for developing this specific compound. [] The goal was to create a molecule capable of interacting with the conserved active site residues of neuraminidase, potentially leading to inhibition of its activity. This approach highlights the importance of structure-based drug design in developing novel antiviral agents.
Q3: What are the limitations of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid as a potential antiviral drug?
A3: While 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid shows promise as a starting point for inhibitor design, it exhibits only moderate inhibitory activity against neuraminidase. [] Further research is necessary to enhance its potency and develop derivatives with improved pharmacological properties. Additionally, the compound's stability, pharmacokinetic profile, and potential toxicity need to be thoroughly investigated before it can be considered a viable antiviral drug candidate.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[2-(3,5-dimethoxyanilino)-2-oxoethyl]-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B1230706.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1-methyl-4-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,4-dihydroquinoline-3-carboxamide](/img/structure/B1230707.png)
![5-methyl-N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-(2-naphthalenylamino)-1-oxopropan-2-yl]cyclopropyl]-phenylmethyl]-3-isoxazolecarboxamide](/img/structure/B1230708.png)
![5-Nitro-2-thiophenecarboxylic acid [2-oxo-2-(1-phenylethylamino)ethyl] ester](/img/structure/B1230709.png)


![2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B1230722.png)
![N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-[(phenylmethyl)amino]acetamide](/img/structure/B1230726.png)





